molecular formula C9H13N B13837969 N-vinyl-2-isopropylpyrrole

N-vinyl-2-isopropylpyrrole

Cat. No.: B13837969
M. Wt: 135.21 g/mol
InChI Key: WMGJTUTVLDPVRW-UHFFFAOYSA-N
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Description

N-vinyl-2-isopropylpyrrole is an organic compound characterized by a pyrrole ring substituted with a vinyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-vinyl-2-isopropylpyrrole typically involves the reaction of 2-isopropylpyrrole with acetylene in the presence of a base catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the vinylation process. The isopropyl group in the compound adopts a conformation with the CH3 group in an anti position to the vinyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process may also involve purification steps such as distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-vinyl-2-isopropylpyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include pyrrole oxides, ethyl-substituted pyrroles, and various halogenated derivatives. These products can be further utilized in different chemical processes or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

N-vinyl-2-isopropylpyrrole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-vinyl-2-isopropylpyrrole involves its interaction with molecular targets through its vinyl and isopropyl groups. The vinyl group can participate in polymerization reactions, forming long chains that can interact with various biological and chemical systems. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules. The pathways involved in its action include radical polymerization and coordination with metal catalysts .

Comparison with Similar Compounds

Similar Compounds

    N-vinyl-2-cyclopropylpyrrole: Similar in structure but with a cyclopropyl group instead of an isopropyl group.

    N-vinyl-2-pyrrolidone: Contains a pyrrolidone ring instead of a pyrrole ring.

    N-vinyl-2-methylpyrrole: Similar structure with a methyl group instead of an isopropyl group.

Uniqueness

N-vinyl-2-isopropylpyrrole is unique due to the presence of the isopropyl group, which provides distinct steric and electronic effects compared to other similar compounds. This uniqueness influences its reactivity, making it suitable for specific applications in polymer chemistry and materials science .

Properties

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

1-ethenyl-2-propan-2-ylpyrrole

InChI

InChI=1S/C9H13N/c1-4-10-7-5-6-9(10)8(2)3/h4-8H,1H2,2-3H3

InChI Key

WMGJTUTVLDPVRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CN1C=C

Origin of Product

United States

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